2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate is a useful research compound. Its molecular formula is C13H18N2O6S and its molecular weight is 330.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate involves the reaction of 3,4-dihydroquinoline with chloroacetyl chloride to form 2-(chloroacetyl)-3,4-dihydroquinoline. This intermediate is then reacted with sodium sulfite to form 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt of the desired compound.
Starting Materials
3,4-dihydroquinoline, chloroacetyl chloride, sodium sulfite, ethylenediamine, oxalic acid
Reaction
3,4-dihydroquinoline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)-3,4-dihydroquinoline., The intermediate 2-(chloroacetyl)-3,4-dihydroquinoline is then reacted with sodium sulfite in the presence of a reducing agent such as sodium borohydride to form 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine., The final step involves the reaction of 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine with oxalic acid to form the oxalate salt of the desired compound, 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate.
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.C2H2O4/c12-7-9-16(14,15)13-8-3-5-10-4-1-2-6-11(10)13;3-1(4)2(5)6/h1-2,4,6H,3,5,7-9,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQXFQEAWWOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.